Cas no 130250-61-2 (N-Methoxy-N,2-dimethylbenzamide)
N-Methoxy-N,2-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-Methoxy-N,2-dimethylbenzamide
- 2,N-DIMETHYL-N-METHOXYBENZAMIDE
- Benzamide,N-methoxy-N,2-dimethyl-
- Benzamide,N-methoxy-N,2-dimethyl
- N-dimethylbenzamide
- N-Methoxy-2
- N-Methoxy-2,N-dimethylbenzamide
- N-methoxy-N-methyl 2-methylbenzamide
- N-Methoxy-N-methyl-o-toluamide
- n-methoxy-2, n-dimethylbenzamide
- SCHEMBL4611372
- F1903-0113
- DTXSID00462942
- N-Methoxy-2, N-dimethybenzamide
- MFCD02684309
- EN300-1228443
- FT-0691492
- C77847
- 130250-61-2
- AKOS008952799
- Z54740153
- VXCBISJCEBDQAL-UHFFFAOYSA-N
- DA-46286
-
- MDL: MFCD02684309
- Inchi: 1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3
- InChI Key: VXCBISJCEBDQAL-UHFFFAOYSA-N
- SMILES: O(C)N(C)C(C1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.07
- Boiling Point: 316.6°C at 760 mmHg
- Flash Point: 145.2°C
- Refractive Index: 1.523
- PSA: 29.54000
- LogP: 1.62840
N-Methoxy-N,2-dimethylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Methoxy-N,2-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143095-5g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 95% | 5g |
344.00 USD | 2021-06-16 | |
| abcr | AB421330-1 g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB421330-5 g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB421330-10 g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB421330-25 g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 25g |
€1361.60 | 2023-04-24 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N54070-25g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 97% | 25g |
¥7279.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N54070-1g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 97% | 1g |
¥759.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N54070-5g |
N-Methoxy-N,2-dimethylbenzamide |
130250-61-2 | 97% | 5g |
¥2479.0 | 2024-07-19 | |
| TRC | N302796-100mg |
n-Methoxy-n,2-dimethylbenzamide |
130250-61-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N302796-500mg |
n-Methoxy-n,2-dimethylbenzamide |
130250-61-2 | 500mg |
$ 115.00 | 2022-06-03 |
N-Methoxy-N,2-dimethylbenzamide Suppliers
N-Methoxy-N,2-dimethylbenzamide Related Literature
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
Additional information on N-Methoxy-N,2-dimethylbenzamide
Introduction to N-Methoxy-N,2-dimethylbenzamide (CAS No. 130250-61-2)
N-Methoxy-N,2-dimethylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 130250-61-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an alkyl or aryl group. The structural features of N-Methoxy-N,2-dimethylbenzamide include a benzene ring substituted with methoxy and dimethyl groups at the 2-position, which contribute to its unique electronic and steric properties.
The benzamide core of N-Methoxy-N,2-dimethylbenzamide is a versatile scaffold that has been widely explored in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The methoxy group at the 1-position and the dimethyl substitution at the 2-position enhance the compound's solubility and metabolic stability, making it an attractive candidate for further development into drug candidates. Recent studies have highlighted the potential of this compound in modulating various biological pathways, particularly those involving inflammation and pain signaling.
In recent years, N-Methoxy-N,2-dimethylbenzamide has been investigated for its pharmacological properties in preclinical models. Research indicates that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are responsible for many symptoms associated with chronic inflammatory conditions. By targeting these enzymes, N-Methoxy-N,2-dimethylbenzamide may offer a therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the structural analogs of N-Methoxy-N,2-dimethylbenzamide have been studied for their potential role in central nervous system (CNS) disorders. The benzamide moiety is known to cross the blood-brain barrier, allowing it to exert effects within the central nervous system. Preliminary findings suggest that derivatives of this compound may have neuroprotective properties, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dimethyl substitution at the 2-position appears to enhance binding affinity to specific CNS receptors, potentially leading to improved therapeutic outcomes.
The synthesis of N-Methoxy-N,2-dimethylbenzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by amidation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the methoxy and dimethyl groups efficiently. The use of chiral auxiliaries or catalysts can further enhance the enantioselectivity of the synthesis, which is crucial for pharmaceutical applications where stereochemistry plays a significant role in efficacy and safety.
The chemical stability of N-Methoxy-N,2-dimethylbenzamide under various storage conditions has been thoroughly evaluated. Studies have demonstrated that this compound remains stable when stored at room temperature in inert atmospheres or under controlled humidity conditions. However, exposure to strong light sources can lead to photodegradation, necessitating storage in amber glass containers or protective packaging. These stability profiles are essential for ensuring consistent quality during manufacturing, distribution, and clinical use.
In conclusion,N-Methoxy-N,dimethylbenzamide (CAS No. 130250-61-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents enhances its interaction with biological targets while maintaining favorable pharmacokinetic properties. Ongoing research continues to explore its applications in treating inflammatory diseases and neurodegenerative disorders, making it a valuable asset in medicinal chemistry libraries. As synthetic methodologies advance, the accessibility and scalability of producing this compound will further facilitate its integration into drug discovery programs.
130250-61-2 (N-Methoxy-N,2-dimethylbenzamide) Related Products
- 22513-36-6(Benzamide, N-methoxy-N-(phenylmethyl)-)
- 1914-20-1(N-Methoxyphthalimide)
- 6919-61-5(N-Methoxy-N-methylbenzamide)
- 122334-36-5(N-Methoxy-N,4-dimethylbenzamide)
- 6437-67-8(N,N’-(Ethylenedioxy)di-phthalimide)
- 25804-78-8(1H-2,3-Benzoxazin-4(3H)-one, 3-methyl-)
- 252199-44-3(N-methoxy-N,3,5-trimethylbenzamide)
- 1914-21-2(2-Ethoxy-1H-isoindole-1,3(2H)-dione)
- 113443-62-2(N-methoxy-N-methyl-2-naphthamide)
- 135754-82-4(N-Methoxy-N,3-dimethylbenzamide)